molecular formula C5H8F3NO B1422816 4,4,4-trifluoro-N-methylbutanamide CAS No. 1394040-58-4

4,4,4-trifluoro-N-methylbutanamide

Cat. No. B1422816
CAS RN: 1394040-58-4
M. Wt: 155.12 g/mol
InChI Key: UDRDDGLGHSZMIJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4,4,4-trifluoro-N-methylbutanamide consists of a butanamide backbone with a methyl group (CH3) attached to the nitrogen atom. The three fluorine atoms are substituted at different positions on the carbon chain. The compound’s 2D and 3D structures can be visualized here .

Scientific Research Applications

  • Catalysis in Organic Synthesis:

    • Ohtsuka, Kobayashi, and Yamakawa (2014) explored the synthesis of 4,4,4-trifluorobutanal through Rh-catalyzed hydroformylation, highlighting its use in organic synthesis (Ohtsuka, Kobayashi, & Yamakawa, 2014).
  • Environmental Monitoring:

    • Quednow and Püttmann (2009) discussed the monitoring of environmental pollutants, including similar compounds, in freshwater streams, underscoring the environmental impact and monitoring of such compounds (Quednow & Püttmann, 2009).
  • Bioorthogonal Chemistry in Cancer Research:

    • Wang et al. (2020) developed a bioorthogonal chemical system using phenylalanine trifluoroborate for controlled drug release in cancer treatment, illustrating the potential biomedical applications of related fluorinated compounds (Wang et al., 2020).
  • Electrochemical Applications:

    • Sato, Masuda, and Takagi (2004) evaluated the electrochemical properties of novel ionic liquids containing fluorinated components, indicating the relevance of such compounds in electrochemistry and energy storage (Sato, Masuda, & Takagi, 2004).
  • Synthesis of Spiro-oxindole Derivatives:

    • Reddy et al. (2014) demonstrated the stereoselective synthesis of spiro[tetrahydropyran-3,3'-oxindole] derivatives, highlighting the utility of fluorinated compounds in the synthesis of complex organic molecules (Reddy et al., 2014).
  • Photophysical Properties in Material Science:

    • Biju et al. (2014) researched the photophysical properties of Eu(III) tetrakis(β-diketonate) dimeric complex, which includes trifluorobutane components, highlighting its application in material science and photonic devices (Biju et al., 2014).

properties

IUPAC Name

4,4,4-trifluoro-N-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO/c1-9-4(10)2-3-5(6,7)8/h2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRDDGLGHSZMIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901286703
Record name Butanamide, 4,4,4-trifluoro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1394040-58-4
Record name Butanamide, 4,4,4-trifluoro-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394040-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanamide, 4,4,4-trifluoro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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